molecular formula C12H14ClN3O2S B2648481 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1219906-91-8

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2648481
CAS No.: 1219906-91-8
M. Wt: 299.77
InChI Key: UZCSQEYNXRDFSW-UHFFFAOYSA-N
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Description

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a benzothiazole-urea hybrid compound characterized by a 7-chloro-4-methyl-substituted benzo[d]thiazole core linked via a urea moiety to a 2-methoxyethyl group. The chloro and methyl substituents on the benzothiazole ring modulate electronic and steric properties, while the methoxyethyl chain may influence solubility and conformational flexibility.

Properties

IUPAC Name

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-7-3-4-8(13)10-9(7)15-12(19-10)16-11(17)14-5-6-18-2/h3-4H,5-6H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSQEYNXRDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 7-chloro-4-methylbenzo[d]thiazole-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzo[d]thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the modulation of enzyme activity linked to cancer progression, making this compound a candidate for further investigation in oncology.

Antimicrobial Properties

Compounds similar to 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Such properties suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of benzo[d]thiazole derivatives has been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines . This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Screening

A study conducted on a series of benzo[d]thiazole derivatives, including variations of the target compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications significantly enhanced antiproliferative activity, suggesting that structural adjustments could optimize therapeutic efficacy.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against common bacterial strains. The findings revealed that compounds with similar functional groups exhibited varying degrees of antibacterial activity, highlighting the importance of chemical structure in determining efficacy .

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea and related benzothiazolyl urea derivatives:

Compound Name Benzothiazole Substituents Urea-Linked Group Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 7-Cl, 4-CH₃ 2-Methoxyethyl - - Not reported
6r () 6-Cl Hexyl-quinoline 79.7 239–241 Antitubercular
4ba () 6-OCH₃ 3-Cl-4-OH-phenyl 63 281–283 17β-HSD10 inhibitor
11a () N/A* 3-Fluorophenyl 85.1 - Not reported
7a () 3-CN (tetrahydrobenzo[b]thiophene) Benzoyl-hydrazono - - Not reported

Note: Compounds in (11a–11o) feature thiazole-piperazine hybrids rather than benzothiazole cores.

Key Observations:

Substituent Positioning and Electronic Effects: The 7-chloro-4-methyl substitution in the target compound differs from the 6-chloro (6r) or 6-methoxy (4ba) analogs. Chloro substituents generally enhance lipophilicity and metabolic stability, while methoxy groups (as in 4ba) improve solubility but may reduce membrane permeability .

Urea Linker Modifications: The 2-methoxyethyl group in the target compound introduces flexibility and moderate polarity, contrasting with rigid aromatic linkers (e.g., 3-Cl-4-OH-phenyl in 4ba) or extended alkyl chains (e.g., hexyl-quinoline in 6r). Flexible linkers may enhance entropic gains during target binding but reduce specificity .

Synthetic Yields and Physicochemical Properties :

  • Yields for benzothiazolyl ureas in and range from 63% to 92% , suggesting feasible synthetic routes for the target compound.
  • Melting points correlate with crystallinity: rigid derivatives like 4ba (281–283°C) exhibit higher melting points than flexible analogs (e.g., 6s at 192–194°C). The target compound’s methoxyethyl group may lower its melting point compared to 4ba .

Biological Activity

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H18ClN3S
  • Molecular Weight : 283.82 g/mol
  • CAS Number : 1251614-57-9

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro-4-methylbenzo[d]thiazole with methoxyethyl isocyanate. This synthetic route allows for the introduction of both the thiazole and urea functionalities, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antimicrobial activity. A study on similar benzothiazole derivatives demonstrated that they possess potent antitubercular properties, with minimum inhibitory concentrations (MICs) ranging from 8.89 µM to >125 µM depending on the substituents present . This suggests that this compound may also exhibit similar antimicrobial efficacy.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are critical in the treatment of Alzheimer's disease. Compounds with a thiazole core have shown promising AChE inhibitory activity. For instance, derivatives based on similar structures have demonstrated IC50 values as low as 2.7 µM, indicating strong potential for cognitive enhancement therapies . This property may be relevant for this compound, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assessments reveal that many benzothiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in malignant cells through various pathways, including the mitochondrial pathway and caspase activation . Detailed studies on this compound could elucidate its specific cytotoxic profile.

Case Study: Antitubercular Activity

In a comparative study involving various benzothiazole derivatives, compounds similar to this compound were tested against Mycobacterium tuberculosis. The results indicated that modifications in the thiazole ring significantly influenced activity levels. The most active compounds showed MIC values below 10 µM, suggesting a strong therapeutic potential against tuberculosis .

Case Study: Neuroprotective Effects

A recent investigation into neuroprotective agents identified several thiazole-containing compounds that enhanced synaptic plasticity and cognitive function in animal models. These studies utilized behavioral assays alongside biochemical analyses to confirm the neuroprotective effects attributed to AChE inhibition and modulation of neurotransmitter levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step process. First, the benzo[d]thiazole core is functionalized by reacting 7-chloro-4-methylbenzo[d]thiazol-2-amine with 2-methoxyethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux (60–80°C) for 6–12 hours. Catalytic bases like triethylamine enhance nucleophilic attack. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Analytical characterization employs:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and urea linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : Preliminary studies suggest interactions with enzymes (e.g., urease, proteases) via hydrogen bonding from the urea group. In vitro assays like enzyme inhibition (IC50_{50} determination) and cellular viability (MTT assay) are used to evaluate activity. Molecular docking can predict binding affinities to targets like kinase domains .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodology :

  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to reduce side reactions.
  • Temperature Control : Lower reaction temperatures (40–50°C) with microwave-assisted synthesis to minimize decomposition.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate isocyanate coupling while suppressing competing pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodology :

  • Dose-Response Analysis : Conduct dose-ranging studies (0.1–100 µM) to identify context-dependent effects.
  • Cell Line Specificity : Compare activity across cancer (e.g., MCF-7, HeLa) vs. microbial strains (e.g., S. aureus, E. coli).
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differential pathway activation (e.g., apoptosis vs. cell wall synthesis inhibition) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Methodology :

  • Substituent Variation : Modify the 7-chloro or 4-methyl groups on the benzothiazole ring to alter steric/electronic effects.
  • Urea Linker Replacement : Test thiourea or sulfonylurea analogs for improved target affinity.
  • In Silico Modeling : QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What analytical techniques detect degradation products under varying storage conditions?

  • Methodology :

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS/MS to identify hydrolytic (e.g., urea cleavage) or oxidative byproducts.
  • Forced Degradation : Expose to UV light, acidic/basic conditions, or H2_2O2_2 to map degradation pathways .

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